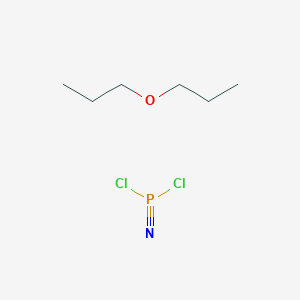
Hexapropoxycyclotriphoazotriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexapropoxycyclotriphoazotriene, also known as phosphonitrilic chloride-n-propyl ester, is a chemical compound with the molecular formula C18H42N3O6P3. It is characterized by its unique structure, which includes a cyclotriphosphazene ring substituted with six propoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexapropoxycyclotriphoazotriene can be synthesized through the reaction of hexachlorocyclotriphosphazene with n-propyl alcohol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of hexachlorocyclotriphosphazene in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propyl alcohol and a base such as sodium hydroxide or potassium hydroxide.
- Stirring the reaction mixture at a controlled temperature, usually around 60-80°C, for several hours.
- Purification of the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexapropoxycyclotriphoazotriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphazene derivatives.
Substitution: The propoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating and stirring.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in solvents like THF or dichloromethane.
Major Products Formed:
Applications De Recherche Scientifique
Hexapropoxycyclotriphoazotriene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anti-cancer agent, leveraging its unique chemical properties to target specific cellular pathways.
Industry: Utilized in the production of flame retardants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of hexapropoxycyclotriphoazotriene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Hexamethoxycyclotriphoazotriene: Similar structure but with methoxy groups instead of propoxy groups.
Hexaethoxycyclotriphoazotriene: Contains ethoxy groups, leading to different chemical properties.
Hexabutoxycyclotriphoazotriene: Substituted with butoxy groups, resulting in altered reactivity and applications.
Uniqueness: Hexapropoxycyclotriphoazotriene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in both research and industry .
Propriétés
Formule moléculaire |
C6H14Cl2NOP |
|---|---|
Poids moléculaire |
218.06 g/mol |
Nom IUPAC |
azanylidyne(dichloro)-λ5-phosphane;1-propoxypropane |
InChI |
InChI=1S/C6H14O.Cl2NP/c1-3-5-7-6-4-2;1-4(2)3/h3-6H2,1-2H3; |
Clé InChI |
RVTFYQFCEGYUQX-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCC.N#P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


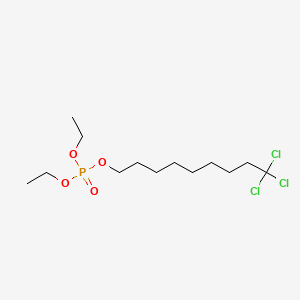
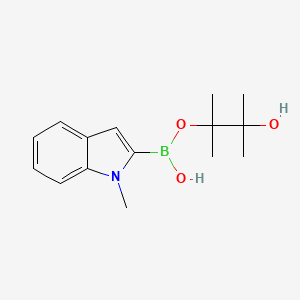
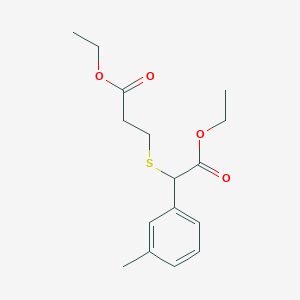
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)

methanone](/img/structure/B13823684.png)

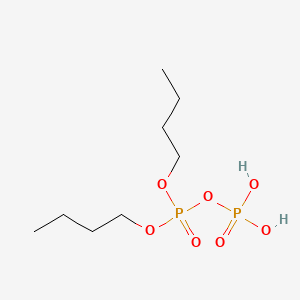
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)


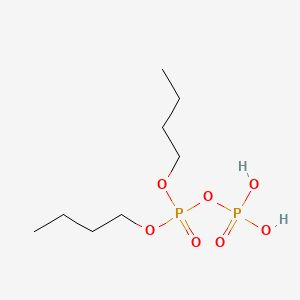
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
